

Application Notes and Protocols: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Methyl-4-nitro-phenoxy)-
piperidine hydrochloride

Cat. No.: B159617

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Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.^[1] Its unique structure, featuring a piperidine ring coupled with a nitrophenoxy group, makes it a valuable building block for the synthesis of various bioactive molecules, particularly those targeting neurological disorders.^[1] The presence of the nitro group and the piperidine moiety offers multiple reaction sites for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

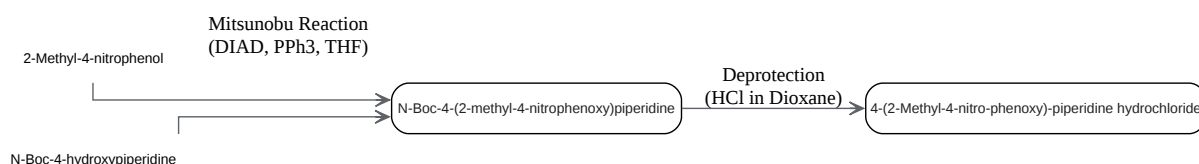
A summary of the key physicochemical properties of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is presented in the table below.

Property	Value	Reference
CAS Number	138227-67-5	[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃ ·HCl	[1]
Molecular Weight	272.73 g/mol	[1]
Appearance	Brown solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthetic Protocol: Preparation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

While specific literature detailing the direct synthesis of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is not readily available, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for synthesizing similar aryl piperidiny l ethers is through a nucleophilic aromatic substitution reaction.

Reaction Scheme:



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Caption: Plausible synthetic route for **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**.

Experimental Protocol:

Step 1: Synthesis of N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine

- To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methyl-4-nitrophenol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine.

Step 2: Synthesis of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**

- Dissolve the purified N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine (1.0 eq) in a solution of 4M HCl in dioxane.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the deprotection by TLC.
- Upon completion, the hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**.

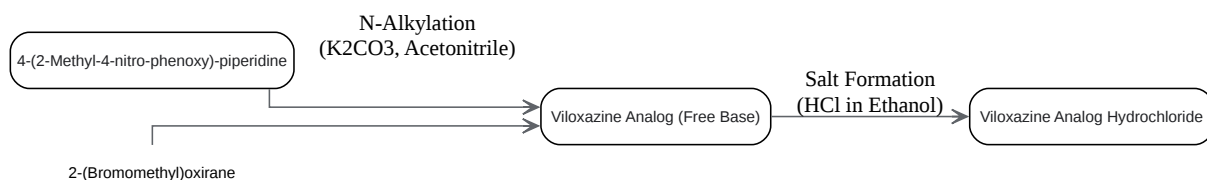
Expected Yield and Purity:

Step	Product	Expected Yield	Purity (HPLC)
1	N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine	70-85%	>95%
2	4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride	>90%	>97%

Application: Synthesis of a Viloxazine Analog

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride serves as a key intermediate in the synthesis of novel compounds, potentially including analogs of Viloxazine, a selective norepinephrine reuptake inhibitor (NRI).[2] The following protocol outlines a plausible synthesis of a Viloxazine analog.

Reaction Scheme:



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Caption: Synthetic pathway to a Viloxazine analog.

Experimental Protocol:

Step 1: N-Alkylation to form the Viloxazine Analog Free Base

- To a solution of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** (1.0 eq) in acetonitrile, add potassium carbonate (K_2CO_3) (2.5 eq).

- Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form the free base in situ.
- Add 2-(bromomethyl)oxirane (1.1 eq) to the reaction mixture.
- Heat the reaction to 60-70 °C and stir for 24-48 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the Viloxazine analog free base.

Step 2: Formation of the Hydrochloride Salt

- Dissolve the purified Viloxazine analog free base in ethanol.
- Slowly add a solution of HCl in ethanol while stirring.
- The hydrochloride salt will precipitate.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

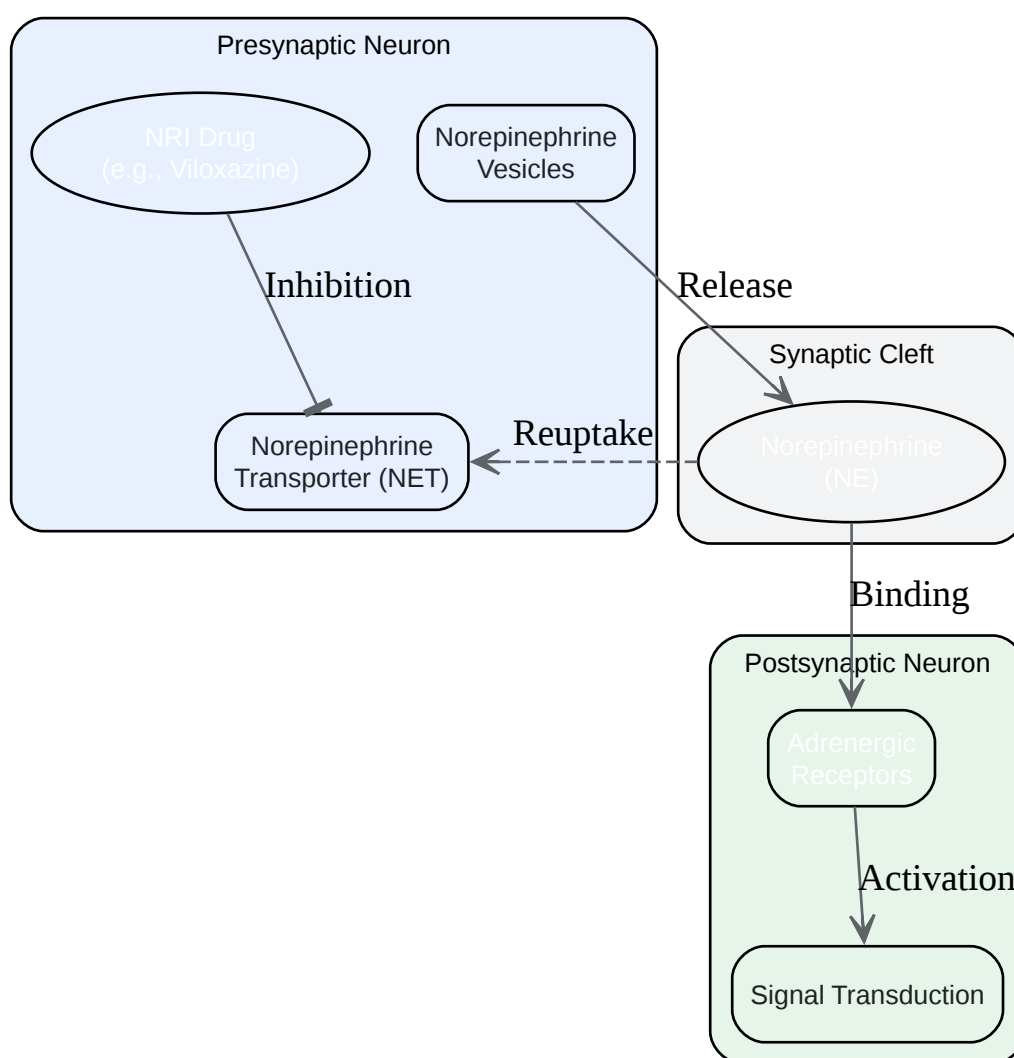
Quantitative Data for a Hypothetical Viloxazine Analog Synthesis:

Step	Product	Yield	Purity (HPLC)
1	Viloxazine Analog (Free Base)	60-75%	>98%
2	Viloxazine Analog Hydrochloride	>95%	>99%

Mechanism of Action: Norepinephrine Reuptake Inhibition

Compounds synthesized from this intermediate, such as Viloxazine and its analogs, often function as norepinephrine reuptake inhibitors (NRIs). These drugs act by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4][5] This mechanism is crucial for the treatment of conditions like depression and ADHD.[2][4]

Signaling Pathway Diagram:



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Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Conclusion

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a valuable intermediate for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. The protocols provided herein offer a framework for its synthesis and subsequent elaboration into potential drug candidates like Viloxazine analogs. The ability to modulate the noradrenergic system through compounds derived from this intermediate highlights its importance in modern drug discovery and development. Researchers are encouraged to adapt and optimize these methods to explore novel chemical space and develop new therapeutic agents.

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